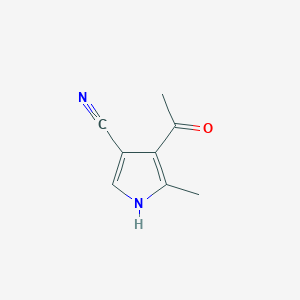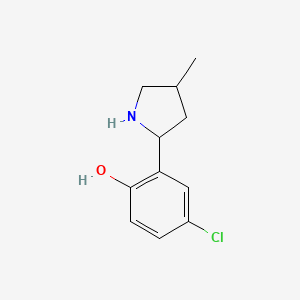
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 4-chlorophenol with 4-methylpyrrolidine under specific conditions. One common method includes:
Starting Materials: 4-chlorophenol and 4-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or modified pyrrolidine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the pyrrolidine ring.
4-Chloro-2-(2-pyrrolidinyl)phenol: Similar structure with a different substitution pattern on the pyrrolidine ring.
4-Chloro-2-(4-ethylpyrrolidin-2-yl)phenol: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the specific positioning of the chlorine atom and the methyl-substituted pyrrolidine ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-2-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-10(13-6-7)9-5-8(12)2-3-11(9)14/h2-3,5,7,10,13-14H,4,6H2,1H3 |
InChI Key |
SODBIXBLSQETCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


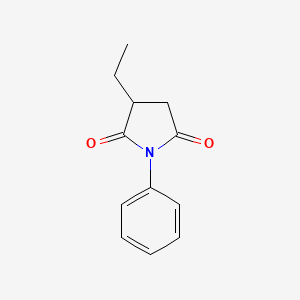


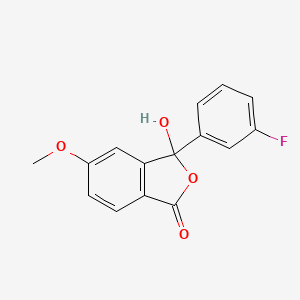
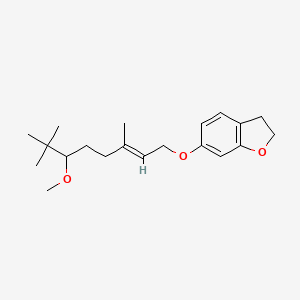
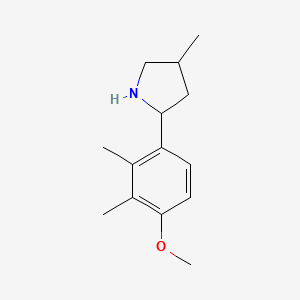


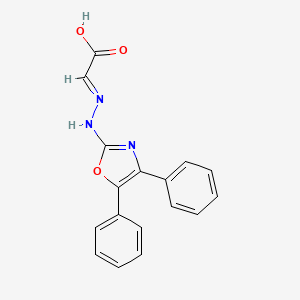
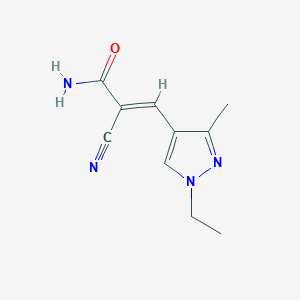
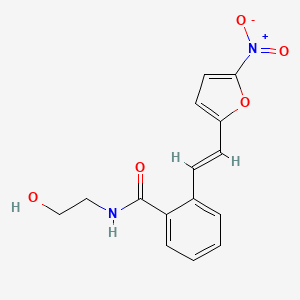
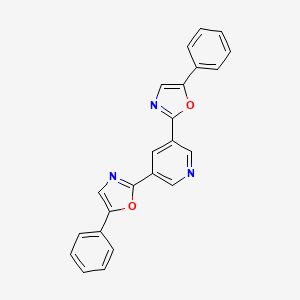
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
